molecular formula C14H18N2OS B2556078 3-(methylsulfanyl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane CAS No. 1705337-63-8

3-(methylsulfanyl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2556078
CAS No.: 1705337-63-8
M. Wt: 262.37
InChI Key: QVQXNKGMHBEAAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methylsulfanyl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane is a synthetic organic compound designed for advanced pharmaceutical and neuroscientific research. It is built on the 8-azabicyclo[3.2.1]octane (tropane) scaffold, a privileged structure in medicinal chemistry known for its relevance in central nervous system (CNS) targeting . This specific analogue features a methylsulfanyl moiety at the 3-position and a pyridine-4-carbonyl group on the bridgehead nitrogen. The tropane core is of significant interest in the development of ligands for monoamine transporters, particularly the dopamine transporter (DAT) . Research into compounds with this scaffold is directed toward understanding the mechanisms of cocaine abuse and developing potential treatment medications, as they can act as potent inhibitors of dopamine and serotonin uptake . The incorporation of the pyridine ring expands the potential for molecular interactions, such as hydrogen bonding, which can be leveraged to fine-tune binding affinity and selectivity for specific biological targets . This makes this compound a valuable chemical tool for structure-activity relationship (SAR) studies in the design of novel neuroactive compounds . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-18-13-8-11-2-3-12(9-13)16(11)14(17)10-4-6-15-7-5-10/h4-7,11-13H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQXNKGMHBEAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2CCC(C1)N2C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylsulfanyl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane typically involves a series of cycloaddition reactions. One common method is the intramolecular [3 + 2] nitrone cycloaddition reaction, which is highly regio- and diastereoselective. This reaction involves the use of vinylogous carbonates and N-substituted hydroxylamine hydrochlorides under catalyst-free conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of catalytic vapor phase synthesis techniques, particularly for the pyridine component. This method utilizes acetaldehyde, formaldehyde, and ammonia as starting materials, with HZSM-5 as the catalyst due to its unique structural and acidity properties .

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanyl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-(Methylsulfanyl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(methylsulfanyl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding sites, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The 8-azabicyclo[3.2.1]octane scaffold is versatile, with modifications at positions 3 and 8 significantly altering biological and physicochemical properties. Below is a detailed comparison with key analogues:

Substituents at Position 3

  • 3-(2-Pyridinylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride () Structure: A pyridinylsulfanyl (-S-C₅H₄N) group replaces the methylsulfanyl group.
  • 8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one () Structure: A ketone at position 3 and benzoyl at position 7. The benzoyl group lacks the hydrogen-bonding nitrogen present in the target’s pyridine-4-carbonyl.

Substituents at Position 8

  • 3-(Pyridin-2-ylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide ()

    • Structure : A sulfonyl group at position 3 and a carboxamide-linked trifluoromethylphenyl at position 8.
    • Impact : The sulfonyl group is strongly electron-withdrawing, altering electronic distribution. The trifluoromethylphenyl enhances metabolic stability via fluorine’s inertness.
    • Molecular Weight : 439.45 g/mol.
  • 8-(4-Cyano-2-fluorophenyl)-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazin-4-yl derivatives () Structure: Complex pyrimido-oxazine moieties at position 8.

Combined Modifications at Positions 3 and 8

  • 3-[2-Bis(4-fluorophenyl)methoxyethylidenyl]-8-cyclopropylmethyl-8-azabicyclo[3.2.1]octane ()
    • Structure : Diarylmethoxyethylidenyl at position 3 and cyclopropylmethyl at position 8.
    • Impact : Bulky substituents may sterically hinder target interactions but improve selectivity. The cyclopropyl group enhances rigidity.
    • Yield : 65% (lower than typical sulfonamide derivatives in ).

Data Tables for Comparative Analysis

Table 1: Substituent and Physicochemical Comparison

Compound Name (Reference) Substituent (Position 3) Substituent (Position 8) Molecular Weight (g/mol) Yield (%) Key Properties
Target Compound Methylsulfanyl (-SMe) Pyridine-4-carbonyl 223.31* - Balanced lipophilicity, H-bond donor/acceptor
3-(2-Pyridinylsulfanyl)-8-azabicyclo... () Pyridinylsulfanyl (-S-C₅H₄N) H 256.79 - Increased polarity, π-π stacking
8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one () Ketone (-CO-) Benzoyl (-C₆H₅CO-) 245.28 - Electrophilic carbonyl, hydrophobic
3-(Pyridin-2-ylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-... () Pyridinylsulfonyl (-SO₂-C₅H₄N) Carboxamide (-CONH-C₆H₄CF₃) 439.45 - Metabolic stability, strong EWG

*Estimated based on core structure and substituents.

Research Findings and Structure-Activity Relationships (SAR)

  • Position 3 Modifications: Methylsulfanyl groups (target compound) offer moderate lipophilicity, favoring membrane permeability. Pyridinylsulfanyl () introduces polarity but may reduce CNS penetration due to increased hydrogen-bonding capacity.
  • Position 8 Modifications: Pyridine-4-carbonyl (target) provides a hydrogen-bond acceptor/donor site, critical for target engagement. Benzoyl () lacks this interaction but offers hydrophobic binding. Carboxamide-linked groups () improve metabolic stability via reduced cytochrome P450 interactions.
  • Synergistic Effects :

    • The combination of -SMe (position 3) and pyridine-4-carbonyl (position 8) in the target compound balances lipophilicity and polarity, a strategy observed in optimized CNS drugs.

Biological Activity

3-(Methylsulfanyl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bicyclic structure with a pyridine ring, which is significant for its interaction with biological targets. The exploration of its biological activity includes its role in enzyme inhibition, potential therapeutic applications, and structural characteristics that influence its pharmacological properties.

The molecular formula of this compound is C13H16N2OC_{13}H_{16}N_{2}O with a molecular weight of 216.28 g/mol. The IUPAC name is 8-azabicyclo[3.2.1]octan-3-yl(pyridin-4-yl)methanone, and its canonical SMILES representation is C1CC2CC(CC1N2)C(=O)C3=CC=NC=C3 .

PropertyValue
Molecular FormulaC13H16N2O
Molecular Weight216.28 g/mol
IUPAC Name8-azabicyclo[3.2.1]octan-3-yl(pyridin-4-yl)methanone
InChIInChI=1S/C13H16N2O/c16-13(9-3-5-14-6-4-9)10-7-11-1-2-12(8-10)15-11/h3-6,10-12,15H,1-2,7-8H2
InChI KeyTWMVFAAOBSYNFT-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes involved in inflammatory pathways. The compound has shown promise as an inhibitor of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a crucial role in the degradation of palmitoylethanolamide (PEA), a compound with anti-inflammatory properties .

Inhibition Studies

In vitro studies indicate that derivatives of azabicyclo[3.2.1]octane exhibit potent inhibitory activity against NAAA, with some compounds reaching low nanomolar IC50 values (e.g., IC50 = 0.042 μM) . This suggests that modifications to the azabicyclo structure can enhance biological efficacy.

Case Studies and Research Findings

Recent research has focused on the structure–activity relationship (SAR) of azabicyclo compounds, emphasizing the importance of specific substituents on biological activity:

  • SAR Analysis : A study identified several derivatives of azabicyclo[3.2.1]octane with varying degrees of NAAA inhibitory activity, demonstrating that specific modifications can significantly affect potency and selectivity .
  • Selectivity Profile : Compounds have been evaluated for selectivity against other enzymes such as fatty acid amide hydrolase (FAAH) and acid ceramidase (AC). For instance, one derivative exhibited only 25% inhibition against FAAH at 30 μM, indicating a favorable selectivity profile for NAAA .

Potential Therapeutic Applications

Given its mechanism of action and inhibitory profile, this compound could be explored for therapeutic applications in managing inflammatory conditions and pain relief by enhancing endogenous levels of PEA.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.